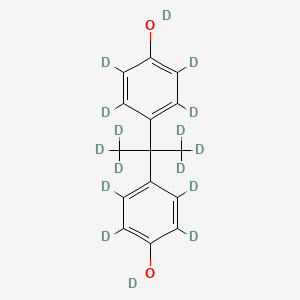

Bisphenol A-d16

描述

Bisphenol A-d16 is a deuterated form of Bisphenol A, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in analytical chemistry due to its stability and distinct mass, which aids in the precise quantification of Bisphenol A in various samples .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A-d16 involves the deuteration of Bisphenol A. This process typically includes the reaction of deuterated phenol with deuterated acetone under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and stringent reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Deuterium-Hydrogen Exchange in Aqueous Environments

BPA-d16 undergoes partial deuterium loss in water, forming BPA-d14. This isotopic exchange occurs due to reversible hydrogen-deuterium (H-D) exchange at specific positions under ambient conditions. For example:

-

In LC-MS/MS analyses, BPA-d16 (C₁₅D₁₆O₂) transforms into BPA-d14 (C₁₅D₁₄H₂O₂) when exposed to water, as observed in infant formula matrices .

-

The reaction involves labile deuterium atoms on hydroxyl groups (-OD → -OH) and aromatic positions, mediated by proton activity in aqueous solutions .

Key Data

| Parameter | Value/Transition | Source |

|---|---|---|

| Precursor ion (m/z) | 241.1 → 223.1 (BPA-d16 → BPA-d14) | |

| Collision energy | 19–30 V | |

| Retention time | 2.7 min (LC-MS/MS) |

Stability in Analytical Workflows

BPA-d16 exhibits high stability under UPLC-MS/MS and LC-MS/MS conditions, making it ideal for quantifying BPA and metabolites:

-

Recovery rates : 98.01–99.59% in beverage samples, confirming minimal degradation during extraction .

-

Linearity : Calibration curves for BPA-d16 show R² > 0.999 over 0.2–50 μg/L .

Table 1: Analytical Performance of BPA-d16

| Metric | Value | Source |

|---|---|---|

| Detection limit (DL) | 0.02 μg/L | |

| Quantification limit (QL) | 0.07 μg/L | |

| Precision (RSD%) | 1.36 (run-to-run), 2.87 (day-to-day) |

Reactivity with Strong Oxidizers and Bases

BPA-d16 decomposes under harsh chemical conditions:

-

Oxidative degradation : Reacts with strong oxidizing agents (e.g., peroxides), leading to cleavage of the isopropylidene bridge or hydroxyl group oxidation .

-

Base-mediated reactions : Degrades in alkaline environments (pH > 10), forming quinone derivatives via deprotonation and subsequent oxidation .

Table 2: Hazardous Reactions and Conditions

| Condition | Reaction Outcome | Source |

|---|---|---|

| Strong bases (pH > 10) | Formation of monoquinone derivatives | |

| Oxidizers (e.g., O₃, H₂O₂) | Cleavage of aromatic rings |

Electrochemical Behavior

In electrochemical sensors, BPA-d16 participates in surface-mediated oxidation:

-

Mechanism : Two-electron oxidation at Co–Ru heterometallic electrodes forms quinone derivatives, similar to BPA .

-

Key parameters : Tafel slope = 18.91 mV/dec, indicating a rate-determining step involving one electron transfer .

Equation :

Thermal Decomposition

At elevated temperatures (>220°C), BPA-d16 undergoes thermal breakdown:

科学研究应用

Analytical Chemistry Applications

BPA-d16 is utilized in environmental studies to trace BPA contamination in various ecosystems. For instance, it has been employed to assess the levels of BPA in water samples, where it serves as a marker to evaluate the degradation and transport mechanisms of BPA in aquatic environments . This application is crucial for understanding the ecological impact of endocrine-disrupting chemicals.

Human Exposure Studies

In toxicological research, BPA-d16 is used to study human exposure to BPA by analyzing urine and serum samples. Controlled ingestion trials have demonstrated that while parent BPA may not be detectable in plasma after ingestion, its metabolites can be quantified effectively using BPA-d16 as an internal standard . This method allows researchers to evaluate the pharmacokinetics of BPA and its metabolites, providing insights into potential health risks associated with exposure.

Reproductive Health Research

Research has linked elevated levels of BPA to reproductive dysfunctions. Studies using BPA-d16 have investigated its acute effects on hypothalamic release mechanisms in primates, revealing that high concentrations can suppress critical neuroendocrine functions related to reproduction . These findings underscore the importance of using deuterated compounds like BPA-d16 to elucidate the mechanisms behind BPA's endocrine-disrupting properties.

Quantitative Analysis in Food Products

A significant case study involved the application of LC-MS/MS methods using BPA-d16 to quantify BPA levels in food products, such as canned goods and plastic containers. The study highlighted the effectiveness of solid-phase microextraction techniques combined with mass spectrometry, demonstrating that BPA-d16 could reliably detect trace amounts of BPA across various food matrices .

Monitoring Environmental Contaminants

Another case study focused on monitoring BPA levels in urban water supplies, utilizing BPA-d16 to assess contamination levels over time. This longitudinal study provided valuable data on the persistence and degradation rates of BPA in aquatic systems, contributing to regulatory frameworks aimed at reducing human exposure to this hazardous compound .

作用机制

Bisphenol A-d16, like Bisphenol A, interacts with nuclear receptors such as estrogen receptors and androgen receptors. It mimics the action of natural hormones, leading to the activation or inhibition of these receptors. This interaction can disrupt normal hormonal functions and lead to various biological effects .

相似化合物的比较

Bisphenol S: Similar structure but with a sulfone group instead of the isopropylidene group.

Bisphenol F: Similar structure but with a methylene bridge instead of the isopropylidene group.

Bisphenol AF: Similar structure but with a trifluoromethyl group instead of the isopropylidene group

Uniqueness: Bisphenol A-d16 is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The presence of deuterium atoms makes it an ideal internal standard for precise quantification and tracing studies .

生物活性

Bisphenol A-d16 (BPA-d16) is a deuterated form of Bisphenol A (BPA), a chemical compound widely used in the production of plastics and resins. BPA is known for its potential endocrine-disrupting properties, which can lead to various health concerns. The deuterated version, BPA-d16, is often utilized in research to trace the metabolism and biological activity of BPA in various biological systems.

BPA is recognized as a weak estrogen and acts as an endocrine disruptor. It mimics the structure of estrogen, allowing it to bind to estrogen receptors and interfere with hormonal signaling pathways. This activity can lead to alterations in reproductive health, development, and metabolism.

Key Points:

- Estrogenic Activity : BPA-d16 retains the estrogenic properties of BPA, allowing researchers to study its effects on hormonal pathways.

- Metabolism : Upon ingestion, BPA undergoes rapid metabolism primarily through glucuronidation, forming BPA glucuronide, which is biologically inactive and excreted in urine .

Toxicokinetics

Research has shown that the toxicokinetics of BPA-d16 can be studied using animal models. A notable study by Doerge et al. evaluated the pharmacokinetics of d6-BPA (a similar isotopic variant) in various animal models including CD-1 mice, Sprague Dawley rats, and rhesus monkeys. The results indicated significant differences in absorption and metabolism based on age and species .

Table 1: Summary of Toxicokinetic Studies

| Study | Animal Model | Age at Dosing | Dose (μg/kg) | Route | Biological Fluids Analyzed | Findings |

|---|---|---|---|---|---|---|

| Doerge et al. 2011 | CD-1 Mouse | PND 3, 10, 21 | 100 | Oral/SC | Serum | Significant glucuronidation observed |

| Doerge et al. 2010 | SD Rat | PND 3, 10, 21 | 100 | Oral/SC | Serum | Lower % free BPA compared to adults |

| Doerge et al. 2010 | Rhesus Monkey | PND 5, 35, 70 (oral); PND 77 (IV) | 100 | Oral/IV | Serum, Urine, Feces | Minimal free BPA detected |

Health Implications

The biological activity of BPA-d16 raises concerns regarding exposure during critical developmental periods. Infants are particularly vulnerable due to their immature metabolic pathways for detoxifying BPA . Studies have linked BPA exposure to various health issues including:

- Reproductive Disorders : Alterations in reproductive organ development.

- Metabolic Disorders : Associations with obesity and insulin resistance.

- Neurodevelopmental Issues : Potential impacts on brain development leading to behavioral problems.

Case Study 1: Early Life Exposure

A systematic review highlighted that infants exhibit lower glucuronidation capacity for BPA compared to adults. This reduced capacity increases their internal dose of biologically active BPA, raising concerns about potential long-term health effects .

Case Study 2: Environmental Exposure

Research conducted in urban environments found detectable levels of BPA and its metabolites in human plasma samples. The presence of BPA-d16 as a surrogate marker indicates ongoing exposure through environmental routes such as food packaging .

属性

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-MAJJRYNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583721 | |

| Record name | Bisphenol A-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96210-87-6 | |

| Record name | Bisphenol A-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96210-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。